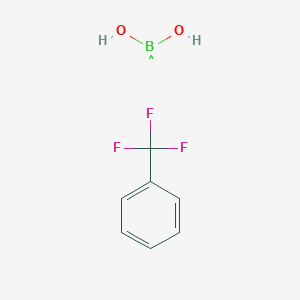
CID 53445415
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 53445415” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 53445415” involves specific chemical reactions and conditions. The preparation method typically includes the following steps:
Pre-mixing of Reactants: The initial step involves pre-mixing specific reactants in precise quantities.
Condensation Reaction: The mixture undergoes a condensation reaction, often in the absence of a solvent, to form the desired compound.
Extraction and Purification: The product is then extracted using a suitable solvent, such as petroleum ether, and purified to obtain a high yield and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as micro-channel reactors. These reactors enhance reaction efficiency, reduce impurities, and improve the overall yield and stability of the product .
Chemical Reactions Analysis
Types of Reactions
“CID 53445415” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
“CID 53445415” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research explores its potential use in drug development and treatment of specific medical conditions.
Industry: It is utilized in industrial processes for the production of other chemicals and materials
Mechanism of Action
The mechanism by which “CID 53445415” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular proteins or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use .
Properties
Molecular Formula |
C7H7BF3O2 |
|---|---|
Molecular Weight |
190.94 g/mol |
InChI |
InChI=1S/C7H5F3.BH2O2/c8-7(9,10)6-4-2-1-3-5-6;2-1-3/h1-5H;2-3H |
InChI Key |
XLYCCGOCKSISLQ-UHFFFAOYSA-N |
Canonical SMILES |
[B](O)O.C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















